molecular formula C15H14N2O3 B404950 ethyl 2-(pyridine-3-carbonylamino)benzoate

ethyl 2-(pyridine-3-carbonylamino)benzoate

Cat. No.: B404950
M. Wt: 270.28g/mol
InChI Key: NEQMJQDDSSFQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(pyridine-3-carbonylamino)benzoate is an organic compound that features a pyridine ring attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyridine-3-carbonylamino)benzoate typically involves the reaction of pyridine-3-carboxylic acid with ethyl 2-aminobenzoate. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(pyridine-3-carbonylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products include alcohols and amines.

    Substitution: The major products include substituted esters and amides.

Scientific Research Applications

ethyl 2-(pyridine-3-carbonylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(pyridine-3-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme .

Comparison with Similar Compounds

    Ethyl picolinate: Similar in structure but lacks the benzoic acid moiety.

    2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: Contains an indole ring instead of a pyridine ring.

    Ethyl 2-pyridinecarboxylate: Similar but lacks the amide linkage.

Uniqueness: ethyl 2-(pyridine-3-carbonylamino)benzoate is unique due to its combination of a pyridine ring and a benzoic acid derivative, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

ethyl 2-(pyridine-3-carbonylamino)benzoate

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-7-3-4-8-13(12)17-14(18)11-6-5-9-16-10-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

NEQMJQDDSSFQCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Origin of Product

United States

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